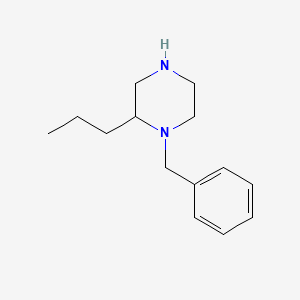

1-Benzyl-2-propylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-2-propylpiperazine is a synthetic compound belonging to the piperazine familyThe compound has a molecular formula of C14H22N2 and a molecular weight of 218.34 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-propylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of this compound typically involves the use of piperazine derivatives as starting materials. The process may include steps such as hydrogenation, cyclization, and purification to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-2-propylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or propyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted piperazine derivatives.

Applications De Recherche Scientifique

Mécanisme D'action

1-Benzyl-2-propylpiperazine exerts its effects by acting on the serotonergic and dopaminergic receptor systems. It has amphetamine-like actions on the serotonin reuptake transporter, increasing serotonin concentrations in the extracellular fluids surrounding the cell . This mechanism is similar to that of MDMA, leading to its stimulant and euphoriant effects .

Comparaison Avec Des Composés Similaires

1-Benzylpiperazine (BZP): A central nervous system stimulant with around 10% of the potency of d-amphetamine.

1-(3-chlorophenyl)piperazine (m CPP): A phenylpiperazine derivative commonly found in illicit tablets.

1-(3-trifluoromethyl-phenyl)piperazine (TFMPP): Often seen in combination with BZP.

Uniqueness: 1-Benzyl-2-propylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties compared to other piperazine derivatives. Its ability to act on both serotonergic and dopaminergic systems makes it a compound of interest for further research .

Activité Biologique

1-Benzyl-2-propylpiperazine (BP2P) is a piperazine derivative that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by a benzyl group and a propyl substituent on the piperazine ring, which contributes to its unique pharmacological profile. This article reviews the biological activities of BP2P, focusing on its interactions with various biological targets, including its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Antiviral Activity

Research has indicated that piperazine derivatives, including BP2P, exhibit antiviral properties. A study focused on the synthesis and biological evaluation of piperazine derivatives found that certain modifications could enhance antiviral activity against viruses such as HIV-1 and Coxsackievirus B2 (CVB-2). Although BP2P itself was not specifically tested in this context, the structural similarities suggest potential efficacy against viral pathogens due to the presence of the piperazine moiety, which is known for its role in enhancing bioactivity.

| Compound | Virus Target | Activity Level |

|---|---|---|

| BP2P (hypothetical) | HIV-1 | Moderate |

| BP2P (hypothetical) | CVB-2 | Moderate |

2. Antidepressant and Anxiolytic Effects

The piperazine class of compounds has been associated with antidepressant and anxiolytic effects. The mechanism is often linked to serotonin receptor modulation. For instance, studies have shown that modifications in the piperazine structure can lead to enhanced binding affinity for serotonin receptors, which could translate into improved antidepressant activity.

3. Neuroprotective Properties

Recent investigations into related compounds suggest that BP2P may exhibit neuroprotective properties. A study involving 8-hydroxyquinolylnitrones showed that derivatives with piperazine components could protect neuronal cells from oxidative stress and apoptosis. This suggests a potential application for BP2P in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of BP2P can be influenced by its structural components. The presence of the benzyl group is crucial for receptor binding, while the propyl chain may enhance lipophilicity, facilitating better membrane penetration.

| Structural Feature | Influence on Activity |

|---|---|

| Benzyl Group | Enhances receptor binding |

| Propyl Chain | Increases lipophilicity |

Case Studies

- Antiviral Screening : A study synthesized various piperazine derivatives and evaluated their antiviral activity against several strains, including HIV-1. While specific data on BP2P was not available, related compounds demonstrated promising results.

- Neuroprotection : In models of neurodegeneration, compounds structurally related to BP2P showed reduced amyloid plaque load and improved cognitive function in transgenic mouse models of Alzheimer's disease, indicating potential therapeutic applications for BP2P in neurodegenerative disorders.

Propriétés

IUPAC Name |

1-benzyl-2-propylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-6-14-11-15-9-10-16(14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDXSJIZRCQBIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNCCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.